

Application Note: Development of a Stability-Indicating Assay for Enalapril Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3][4] The ester group in enalapril's structure makes it susceptible to degradation, primarily through hydrolysis and intramolecular cyclization, leading to the formation of enalaprilat and a diketopiperazine (DKP) derivative, respectively.[2][3][5] Therefore, a stability-indicating assay method is crucial to accurately quantify the drug substance and monitor its stability in the presence of its degradation products.

This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Enalapril Maleate in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Materials and Methods

Reagents and Chemicals

- Enalapril Maleate reference standard
- Enalaprilat reference standard
- Diketopiperazine (DKP) derivative reference standard

- HPLC grade acetonitrile
- HPLC grade methanol[3]
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Hydrochloric acid (0.1 N)[7]
- Sodium hydroxide (0.1 N)[7]
- Hydrogen peroxide (3%)
- Purified water

Equipment

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[5][6]
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Water bath or oven for forced degradation studies

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 2.2) (25:75 v/v)[8]
Flow Rate	1.0 mL/min[3][5]
Detection Wavelength	215 nm[6][8]
Injection Volume	20 µL[6]
Column Temperature	Ambient

Experimental Protocols

Preparation of Solutions

Phosphate Buffer (pH 2.2): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 2.2 with orthophosphoric acid.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 2.2) in a 25:75 (v/v) ratio.[8] Filter and degas the mobile phase before use.

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Enalapril Maleate reference standard in 25 mL of mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Enalapril Maleate (1 mg/mL) was subjected to the following stress conditions:

- Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and heat at 80°C for 24 hours.[3][5][7]

- Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and keep at 60°C for 30 minutes.[3]
- Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water and heat at 80°C for 24 hours.[3][5]
- Oxidative Degradation: Treat 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 27 days.[3]
- Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 7 days. A control sample should be wrapped in aluminum foil.[5]

After the specified time, the stressed samples were cooled, neutralized (if necessary), and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent drug peak, indicating the specificity of the method.

Linearity: The method was found to be linear over the concentration range of 10-50 µg/mL for Enalapril Maleate. The correlation coefficient (r^2) was greater than 0.999.

Accuracy and Precision: The accuracy of the method was determined by recovery studies and was found to be within the acceptable limits (98-102%). The precision, expressed as the relative standard deviation (%RSD), was less than 2% for both intraday and interday variations.

A summary of the validation parameters is presented in Table 2.

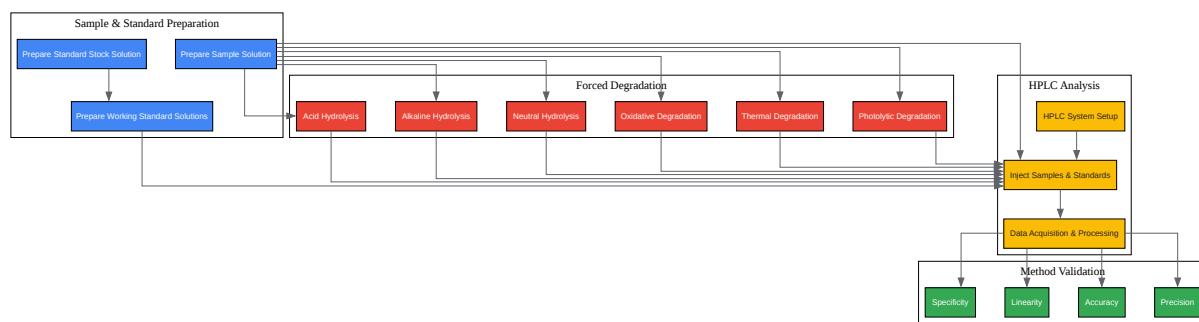
Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	10 - 50
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	99.5%
Precision (%RSD)	< 2%
LOD ($\mu\text{g/mL}$)	0.18[3]
LOQ ($\mu\text{g/mL}$)	0.56[3]

Forced Degradation Results

The results of the forced degradation studies are summarized in Table 3. Enalapril Maleate was found to be most susceptible to degradation under alkaline and acidic hydrolytic conditions.[3] Significant degradation was also observed under neutral hydrolysis. The drug was relatively stable under oxidative, thermal, and photolytic stress conditions. The major degradation products were identified as Enalaprilat and the diketopiperazine derivative.[3][7]

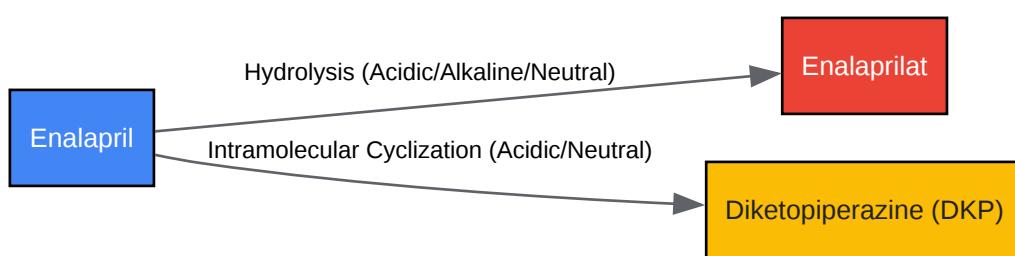
Stress Condition	% Degradation	Major Degradation Products
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)	19.6%	Enalaprilat, Diketopiperazine
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30min)	92.5%	Enalaprilat
Neutral Hydrolysis (Water, 80°C, 24h)	4.8%	Enalaprilat, Diketopiperazine
Oxidative Degradation (3% H_2O_2 , RT, 24h)	Stable	-
Thermal Degradation (70°C, 27 days)	Stable	-
Photolytic Degradation (UV light, 7 days)	Slight Degradation	Enalaprilat

Visualizations



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Caption: Experimental workflow for the stability-indicating assay of Enalapril.



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Caption: Degradation pathway of Enalapril.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method has been developed and validated for the determination of Enalapril Maleate in the presence of its degradation products. The method is suitable for the routine quality control and stability testing of Enalapril Maleate in pharmaceutical formulations. The forced degradation studies confirmed that Enalapril is most susceptible to hydrolytic degradation.

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